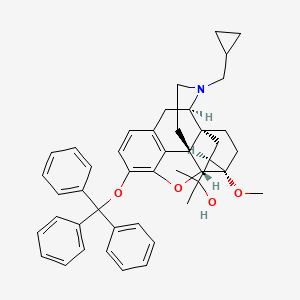
3-O-Trityl-diprenorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Trityl-diprenorphine is a chemical compound with the formula C45H49NO4 . It has a molecular weight of 667.87 and a predicted density of 1.28±0.1 g/cm3 .
Synthesis Analysis
The synthesis of 3-O-Trityl-diprenorphine involves a nucleophilic one-pot, two-step radiosynthesis process . This process uses a novel precursor, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), also known as the Henriksen precursor .Molecular Structure Analysis
3-O-Trityl-diprenorphine contains a total of 108 bonds, including 59 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 24 aromatic bonds, and various ring structures .Physical And Chemical Properties Analysis
3-O-Trityl-diprenorphine has a molecular weight of 667.87 and a predicted density of 1.28±0.1 g/cm3 . Further physical and chemical properties are not specified in the search results.科学的研究の応用
Radiosyntheses for PET Imaging
3-O-Trityl-diprenorphine is utilized in the automated radiosynthesis of [6-O-methyl-11C]diprenorphine, a radioligand for studying the opioid receptor system in vivo with positron emission tomography (PET). The base-stable, acid labile trityl protecting group in this synthesis minimizes byproduct formation and enhances reproducibility (Luthra et al., 1994).
Opiate Receptor Binding Studies
Studies have used 3-O-Trityl-diprenorphine derivatives to investigate opiate receptor binding both in vitro and in vivo. For instance, [3H]diprenorphine has been utilized to understand the saturability and occupancy of opiate receptor sites in various animal models, providing insights into the opioid receptor system's complexity and functionality (Sadee et al., 1982).
Autoradiographic Localization of Opiate Receptors
Radioautographic techniques using tritiated diprenorphine have enabled precise mapping of opiate receptors in rat brains. This has significantly contributed to the understanding of the anatomic distribution of receptors, revealing novel observations in receptor distribution in areas like the thalamus and periaquaductal gray matter (Pearson et al., 1980).
Visualization of Receptor Distribution in Pain Studies
3-O-Trityl-diprenorphine derivatives have been instrumental in visualizing changes in opioid receptor binding in conditions like trigeminal neuralgia. PET studies using these derivatives have shown changes in receptor occupancy and distribution, correlating with pain relief and changes in mental states like anxiety and depression (Jones et al., 1999).
Investigating Effects of Metal Ions on Opiate Receptors
Research utilizing [3H]diprenorphine has explored the impact of various metal ions on the opiate receptor. These studies have helped in understanding how elements like Ca-II, Cu-II, and Mg-II influence receptor binding rate constants and capacity, shedding light on potential physiological functions in the regulation of the opiate receptor (Sadee et al., 1982).
Understanding Opiate Receptor Function in Cardiovascular Regulation
Studies on rat hearts using [3H]diprenorphine have revealed insights into the role of opiate receptors in cardiovascular processes. These findings suggest the physiological activity of diprenorphine binding sites in the heart, potentially involved in regulating peripheral cardiovascular processes, especially under conditions like hemorrhagic shock (Krumins et al., 1985).
作用機序
Safety and Hazards
将来の方向性
The future directions for 3-O-Trityl-diprenorphine involve its use in the synthesis of the popular opioid receptor radioligand 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET imaging of brain opioid receptors . This could potentially enhance the accessibility of [18F]FE-DPN for such studies .
特性
IUPAC Name |
2-[(1R,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-15-methoxy-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO4/c1-41(2,47)36-28-42-23-24-44(36,48-3)40-43(42)25-26-46(29-30-19-20-30)37(42)27-31-21-22-35(39(49-40)38(31)43)50-45(32-13-7-4-8-14-32,33-15-9-5-10-16-33)34-17-11-6-12-18-34/h4-18,21-22,30,36-37,40,47H,19-20,23-29H2,1-3H3/t36-,37-,40-,42+,43+,44+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBBYANVCGZHV-GGRBNYHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1C[C@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Trityl-diprenorphine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

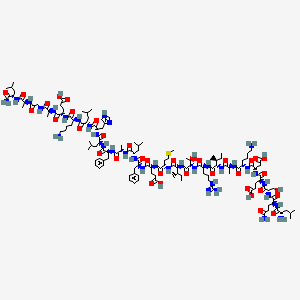
![6-Methylbenz[a]anthracene-d14](/img/no-structure.png)
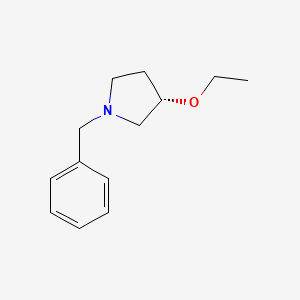
![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)
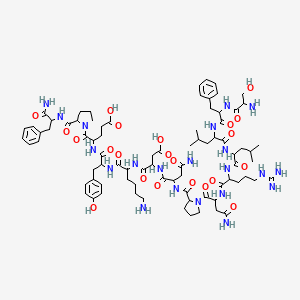
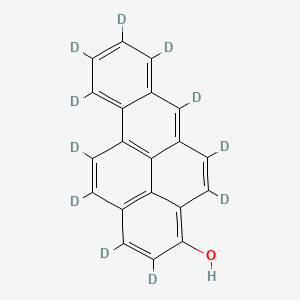
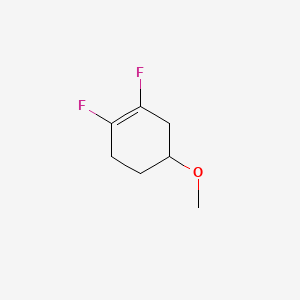
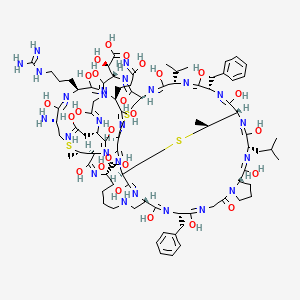
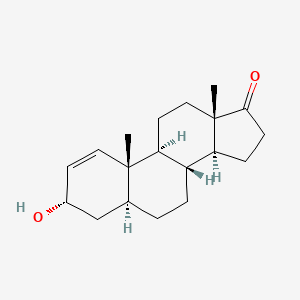
![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)
